molecular formula C16H29NO6 B2823500 Di-t-butyl t-butyloxycarbonylaminomalonate CAS No. 74536-37-1

Di-t-butyl t-butyloxycarbonylaminomalonate

Cat. No. B2823500
CAS RN: 74536-37-1
M. Wt: 331.409
InChI Key: GTDSAKXEUNWFCR-UHFFFAOYSA-N
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Description

Di-tert-butyl-iminodicarboxylate is an organic compound that can be described with the formula [(CH 3) 3 COC(O)] 2 NH . It is a white solid that is soluble in organic solvents . The compound is used as a reagent for the preparation of primary amines from alkyl halides .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines. For instance, Di-tert-butyl dicarbonate reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives .


Molecular Structure Analysis

While specific structural information for “Di-t-butyl t-butyloxycarbonylaminomalonate” is not available, Di-tert-butyl peroxide or DTBP is an organic compound consisting of a peroxide group bonded to two tert-butyl groups .


Chemical Reactions Analysis

The peroxide bond in Di-tert-butyl peroxide undergoes homolysis at temperatures above 100 °C . This compound is commonly used as a radical initiator in organic synthesis and polymer chemistry .


Physical And Chemical Properties Analysis

Di-tert-butyl-iminodicarboxylate is a white solid that is soluble in organic solvents . Its melting point is between 119–121 °C .

Scientific Research Applications

Protective Agent in Organic Chemistry

Di-tertiary-Butyl Dicarbonate, a key form of Di-t-butyl t-butyloxycarbonylaminomalonate, is a versatile agent used in organic chemistry. It serves as a protective agent for various functional groups such as amine, phenol, thiol, alcohol, amide, lactam, carbamate, and pyrrole in multi-functional molecules. This protection is crucial for preventing chemical attack under a wide range of reaction conditions, making it a valuable tool in the synthesis and modification of complex organic compounds (Broxterman & Luiten, 1999).

Application in Synthesizing Derivatives

Di-t-butyl dicarbonate is effective in reacting with amino-acid esters to form N-t-butoxycarbonyl (t-BOC) derivatives. These derivatives are produced in good yield and under mild conditions. Notably, the thiol analogs of these derivatives are stable under acidic conditions, which rapidly remove the t-BOC group. This property makes di-t-butyl dicarbonate a useful agent for selective blocking and deblocking of amino or other groups in various compounds (Tarbell, Yamamoto & Pope, 1972).

Use in Phase Transfer Catalysis

This compound is also significant in phase transfer catalysis. It enables the tert-butyloxycarbonylation of phenols, alcohols, enols, and thiols by reacting with di-tert-butyl dicarbonate under phase transfer conditions. These reactions yield high results and can be applied to functionalized polymer backbones, demonstrating its versatility in organic synthesis (Houlihan, Bouchard, Fréchet & Willson, 1985).

In Polymer Chemistry

t-Butyl-oxycarbonylated diamines, a form of Di-t-butyl t-butyloxycarbonylaminomalonate, are used as monomers for diamine/dicarbamate polymerizations. These compounds are pivotal in preparing high molecular weight polyureas and polyurethanes. Their use in stable dispersions and coatings shows their significant role in advanced materials science, particularly in the development of coatings with superior mechanical properties and solvent resistances (Ma, Zhang, Sablong, Koning & van Benthem, 2018).

Mechanism of Action

The mechanism of action for these types of compounds often involves the breaking of bonds. For example, in Di-tert-butyl peroxide, the peroxide bond undergoes homolysis at temperatures above 100 °C .

Safety and Hazards

Di-tert-butyl dicarbonate is classified as flammable, and it can cause skin irritation, serious eye damage, and may be fatal if inhaled . It’s important to handle such compounds with care, using appropriate personal protective equipment.

properties

IUPAC Name

ditert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO6/c1-14(2,3)21-11(18)10(12(19)22-15(4,5)6)17-13(20)23-16(7,8)9/h10H,1-9H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDSAKXEUNWFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-t-butyl t-butyloxycarbonylaminomalonate

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